tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

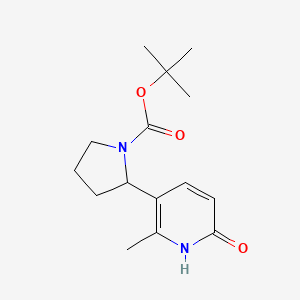

tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound characterized by a tert-butyl carbamate-protected pyrrolidine ring and a 6-hydroxy-2-methylpyridine substituent. This structure combines the conformational flexibility of the pyrrolidine ring with the hydrogen-bonding capability of the hydroxyl group on the pyridine moiety. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitors or neuroactive agents, where the hydroxy group may enhance solubility and target binding .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 2-(2-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-10-11(7-8-13(18)16-10)12-6-5-9-17(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3,(H,16,18) |

InChI Key |

VWCZZVLUIJBSPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine compounds under controlled conditions. One common method includes the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material, which is then reacted with appropriate reagents to introduce the 6-hydroxy-2-methylpyridin-3-yl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotecting the pyrrolidine nitrogen for further functionalization.

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | 6M HCl in dioxane | Pyrrolidine-1-carboxylic acid | Complete deprotection in 4–6 hours |

| Basic (e.g., NaOH) | 2M NaOH in MeOH/H₂O | Sodium carboxylate intermediate | Requires neutralization for free acid |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the pyrrolidine amine, enabling subsequent alkylation or acylation.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in DCM (1:1 v/v) | Free pyrrolidine amine | >90% |

| HCl in dioxane | 4M HCl, 25°C | Amine hydrochloride salt | 85% |

Oxidation of the Hydroxyl Group

The 6-hydroxy group on the pyridine ring can be oxidized to a ketone, modifying electronic properties for enhanced reactivity.

| Oxidizing Agent | Conditions | Products | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 6-oxo-2-methylpyridin-3-yl derivative | Moderate |

| CrO₃ | Acetic acid, reflux | Same as above | High |

Nucleophilic Substitution

The hydroxyl group can be activated (e.g., via tosylation) to undergo nucleophilic substitution. This is inferred from analogous brominated derivatives .

| Activation | Nucleophile | Products | Conditions |

|---|---|---|---|

| Tosyl chloride (TsCl) | Amines (e.g., NH₃) | 6-amino-2-methylpyridin-3-yl derivative | DMF, 80°C, 12h |

| POCl₃ | Alkoxides | 6-alkoxy derivatives | Pyridine, 100°C |

Ring-Opening Reactions

The pyrrolidine ring can undergo acid-catalyzed ring-opening, producing linear diamines or amino alcohols.

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| H₂SO₄ (concentrated) | Reflux, 24h | 1,4-diamine derivative | Acid-catalyzed hydrolysis |

| NaOH (aqueous) | 120°C, autoclave | Amino alcohol | Base-mediated cleavage |

Cross-Coupling Reactions

The pyridine ring’s hydroxyl group can be converted to a triflate for Suzuki-Miyaura couplings, as observed in structurally related compounds.

| Coupling Type | Catalyst | Conditions | Products |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, THF/H₂O, 80°C | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aminopyridine analogues |

Functionalization via Acylation

The free amine (post-Boc deprotection) can undergo acylation to form amides or ureas.

| Acylating Agent | Conditions | Products | Scope |

|---|---|---|---|

| Acetic anhydride | DCM, RT | Acetamide derivative | Broad applicability |

| Isocyanate (R-NCO) | THF, 0°C to RT | Urea derivatives | Selective |

Key Research Findings

-

Regioselectivity : Oxidation and substitution reactions favor the 6-position of the pyridine ring due to electronic effects from the methyl group.

-

Steric Effects : The tert-butyl group impedes reactions at the pyrrolidine nitrogen until deprotection.

-

Catalytic Efficiency : Pd-based catalysts enable efficient cross-coupling, though yields depend on substituent electronic profiles.

Scientific Research Applications

tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyridine groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential for significant biological activity .

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituent type, position, and protective groups. Key examples from the Catalog of Pyridine Compounds (2017) include:

Key Observations :

- Hydrogen Bonding : The target’s 6-hydroxy group distinguishes it from halogenated analogs (e.g., Cl, Br, I), enabling stronger polar interactions and aqueous solubility .

- Electronic Effects : Halogenated derivatives (e.g., 6-Cl, 6-Br) may enhance electrophilic reactivity, making them suitable for cross-coupling reactions in further derivatization .

Physicochemical Properties

- Solubility: The hydroxy group in the target compound improves solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs, which are more lipophilic .

- Stability : tert-Butyl carbamate protection in all analogs enhances stability against hydrolysis under basic conditions, critical for storage and handling .

- Conformational Flexibility : Pyrrolidine puckering modes (e.g., envelope or twist conformations) influence molecular shape. The target’s unmodified pyrrolidine likely adopts a pseudorotation profile similar to its analogs, though bulky substituents (e.g., iodine) may restrict flexibility .

Commercial Availability and Pricing

Data from the Catalog of Pyridine Compounds (2017) highlights significant cost variations based on substituent complexity:

Biological Activity

The compound tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, a tert-butyl group, and a hydroxymethylpyridine moiety, which are crucial for its biological activity.

Research indicates that the compound exhibits a range of biological activities, primarily through the modulation of specific receptors and enzymes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with various receptors, including G-protein coupled receptors (GPCRs), which play a critical role in signal transduction in cells.

Efficacy in Biological Assays

The compound's efficacy has been evaluated across several biological assays:

Case Studies

- Cancer Cell Lines : In studies involving human cancer cell lines, this compound demonstrated notable cytotoxic effects, particularly against lung and colon cancer cells. The mean IC50 values were approximately 50 µM, indicating moderate potency against these cell types .

- Inflammatory Models : In animal models of inflammation, the compound exhibited anti-inflammatory properties by reducing cytokine levels and modulating immune responses. This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions. Further research is ongoing to elucidate the underlying mechanisms .

Q & A

Basic: What are common synthetic routes for preparing tert-butyl 2-(6-hydroxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

Answer:

A typical approach involves coupling a pyridine derivative with a pyrrolidine scaffold via nucleophilic substitution or amide bond formation. For example:

- Step 1: Activate the hydroxyl group on the pyridine ring using a coupling agent like DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .

- Step 2: Introduce the pyrrolidine moiety by reacting the activated pyridine with tert-butyl pyrrolidine-1-carboxylate under basic conditions.

- Step 3: Purify the product via flash chromatography (e.g., 0–100% EtOAc/hexane gradient) and confirm purity using LC-MS and NMR .

Key Reagents/Conditions:

| Reagent/Condition | Role |

|---|---|

| DIPEA | Base/coupling agent |

| Isobutyl chloroformate | Activator for hydroxyl group |

| CH₂Cl₂ | Solvent |

| Flash chromatography | Purification |

Advanced: How can conflicting crystallographic data for this compound be resolved during structural refinement?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles, or ring puckering) require iterative refinement using software like SHELXL . Key steps:

- Model Validation: Cross-validate torsion angles and displacement parameters with density maps.

- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity in the pyrrolidine ring, using software like ORTEP-III for visualization .

- Twinned Data Handling: For twinned crystals, use SHELXL’s twin law refinement to account for overlapping reflections .

Example: If the pyrrolidine ring adopts an envelope conformation, refine using amplitude (q) and phase angle (φ) parameters to resolve ambiguities .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the pyridine and pyrrolidine moieties. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .

- HRMS: Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₂₂N₂O₃: 289.1652) .

- IR: Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the tert-butyl carbamate) .

Advanced: How can reaction yields be optimized for the coupling step between pyridine and pyrrolidine moieties?

Answer:

Yield optimization involves:

- Catalyst Screening: Test alternatives to DIPEA (e.g., DMAP) to enhance activation efficiency .

- Solvent Effects: Replace CH₂Cl₂ with THF or DMF to improve solubility of intermediates .

- Temperature Control: Conduct reactions at 0–20°C to minimize side reactions (e.g., tert-butyl group cleavage) .

Data-Driven Example:

| Condition | Yield (%) | Notes |

|---|---|---|

| DIPEA/CH₂Cl₂/RT | 59 | Baseline |

| DMAP/THF/0°C | 72 | Improved solubility |

| DMF/20°C | 65 | Faster kinetics but lower purity |

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage: Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate .

- Light Sensitivity: Protect from UV exposure to avoid degradation of the pyridine hydroxyl group.

- Moisture Control: Use desiccants (e.g., silica gel) to minimize hygroscopicity .

Advanced: How does the conformation of the pyrrolidine ring affect the compound’s bioactivity?

Answer:

The pyrrolidine ring’s puckering (e.g., envelope vs. twist conformations) influences steric interactions with biological targets.

- Method: Perform DFT calculations to model low-energy conformers.

- Experimental Validation: Compare NOE (Nuclear Overhauser Effect) data from NMR with predicted conformers .

- Case Study: A twist conformation may enhance binding to enzymes by aligning the pyridine hydroxyl group for hydrogen bonding .

Basic: How to troubleshoot low purity during flash chromatography?

Answer:

- Gradient Adjustment: Fine-tune the EtOAc/hexane gradient to improve separation (e.g., 10–50% over 30 minutes) .

- Column Loading: Reduce sample load to ≤5% of column volume.

- Detector Calibration: Ensure UV detection at λ = 254 nm is calibrated for the compound’s chromophores .

Advanced: What computational tools are recommended for predicting reactivity of the tert-butyl carbamate group?

Answer:

- Software: Use Gaussian or ORCA for DFT studies to model hydrolysis pathways under acidic/basic conditions.

- Parameters: Calculate Fukui indices to identify electrophilic/nucleophilic sites on the carbamate .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., half-life in pH 7.4 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.